Biochemical Potency: SGK1-IN-4 vs. Established Tool Compounds
SGK1-IN-4 exhibits potent inhibition of human SGK1 with an IC50 of 3 nM at an ATP concentration of 500 μM . This places its potency in the low-nanomolar range, significantly exceeding that of the commonly used tool compound EMD638683 (IC50 = 3 μM) and the earlier-generation GSK650394 (IC50 = 62 nM) [1]. While SGK1-IN-1 achieves an IC50 of 1 nM , SGK1-IN-4 demonstrates a distinct optimization for oral bioavailability and disease-relevant cellular activity that SGK1-IN-1 may not possess [2].
| Evidence Dimension | Inhibition of human SGK1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | EMD638683 (IC50 = 3,000 nM); GSK650394 (IC50 = 62 nM); SGK1-IN-1 (IC50 = 1 nM) |
| Quantified Difference | SGK1-IN-4 is 1,000-fold more potent than EMD638683, 21-fold more potent than GSK650394, and 3-fold less potent than SGK1-IN-1 in this specific biochemical assay. |
| Conditions | Biochemical kinase assay using human SGK1 protein, ATP concentration 500 μM |
Why This Matters
This quantifies the biochemical potency of SGK1-IN-4, enabling researchers to select the compound with the appropriate potency range for their specific experimental context, particularly when comparing to widely available tool compounds.
- [1] CenMed. GSK650394 Product Datasheet. CAS No. 890842-28-1. View Source
- [2] Halland N, Schmidt F, Weiss T, et al. Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis. J Med Chem. 2022;65(2):1567-1584. PMID: 34931844. View Source
